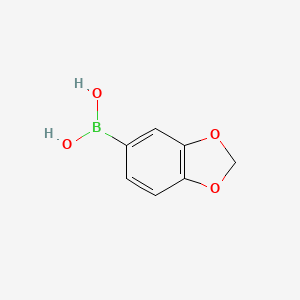
Acide 3,4-méthylènedioxyphénylboronique
Vue d'ensemble
Description
Applications De Recherche Scientifique
3,4-Methylenedioxyphenylboronic acid has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
It is known to be a reactant involved in various chemical reactions .
Mode of Action
3,4-Methylenedioxyphenylboronic acid interacts with its targets through several chemical reactions. These include the Petasis reaction between glyoxylic acid, α-amino phosphonates, and organylboronic acids, Mannich-type multicomponent assembly and 1,3-dipolar cycloaddition for the synthesis of tetrahydroisoquinoline fused isoxazolidine scafford, and Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides .
Biochemical Pathways
The biochemical pathways affected by 3,4-Methylenedioxyphenylboronic acid are related to the chemical reactions it participates in. These include the Petasis reaction, Mannich-type multicomponent assembly, 1,3-dipolar cycloaddition, Suzuki-Miyaura cross-coupling, and others . The downstream effects of these reactions depend on the specific context in which the compound is used.
Pharmacokinetics
Its molecular weight (16594) and predicted properties such as boiling point (3473±520 °C) and density (142±01 g/cm3) can provide some insights into its potential bioavailability .
Result of Action
The molecular and cellular effects of 3,4-Methylenedioxyphenylboronic acid’s action are determined by the specific reactions it participates in. For example, in the Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides, it can contribute to the formation of biaryl compounds .
Action Environment
The action, efficacy, and stability of 3,4-Methylenedioxyphenylboronic acid can be influenced by various environmental factors. For instance, its storage temperature should be in a dark place, sealed in dry, room temperature conditions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Methylenedioxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 3,4-methylenedioxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction conditions typically include:
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: Trimethyl borate, 3,4-methylenedioxyphenyl magnesium bromide
Workup: Hydrolysis with aqueous acid
Industrial Production Methods
Industrial production methods for 3,4-Methylenedioxyphenylboronic acid are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow processes and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Methylenedioxyphenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids.
Petasis Reaction: Involves the reaction between glyoxylic acid, α-amino phosphonates, and organoboronic acids.
Mannich-Type Multicomponent Assembly: Used for the synthesis of tetrahydroisoquinoline fused isoxazolidine scaffolds.
Oxidative Heck Reaction: Forms functionalized cinnamaldehyde derivatives.
Intramolecular Alder-Ene and Pictet-Spengler Reactions: Used for the synthesis of crinine.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., THF, toluene)
Conditions: Mild temperatures (room temperature to 100°C), inert atmosphere (e.g., nitrogen or argon)
Major Products
The major products formed from these reactions include various substituted aromatic compounds, heterocycles, and complex organic molecules used in pharmaceuticals and materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Similar structure but lacks the methylenedioxy group.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of the methylenedioxy group.
2-Naphthylboronic Acid: Contains a naphthalene ring instead of the benzodioxole ring.
Uniqueness
3,4-Methylenedioxyphenylboronic acid is unique due to its methylenedioxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Propriétés
IUPAC Name |
1,3-benzodioxol-5-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHPUBKZZPSUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370261 | |
| Record name | 3,4-METHYLENEDIOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94839-07-3 | |
| Record name | 3,4-METHYLENEDIOXYPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2H-1,3-benzodioxol-5-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
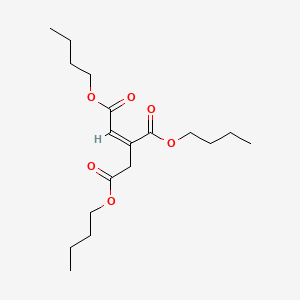
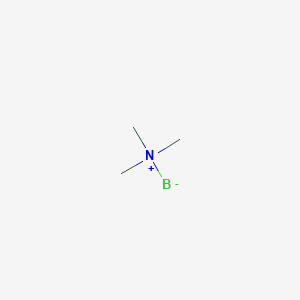

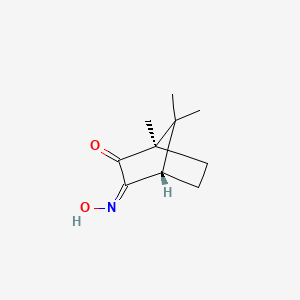
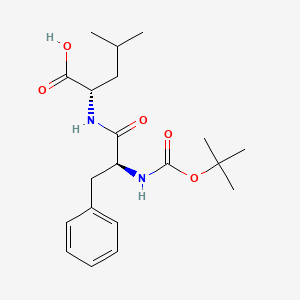

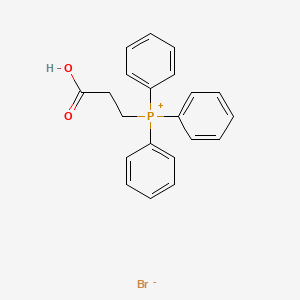
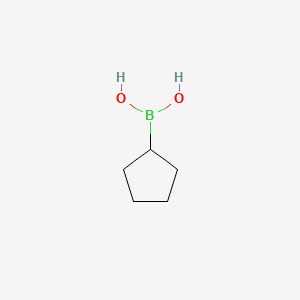
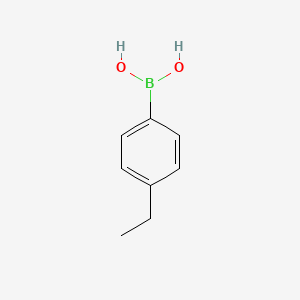


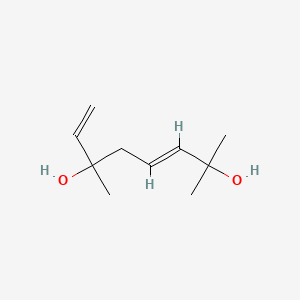
![Trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one](/img/structure/B1630947.png)

